

Application Notes: Utilizing N-Oxalylglycine for Histone Demethylase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-Oxalylglycine	
Cat. No.:	B118758	Get Quote

Introduction

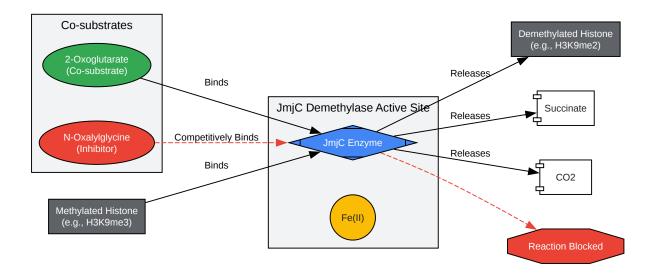
N-Oxalylglycine (NOG) is a valuable chemical tool for researchers studying epigenetics, specifically the dynamics of histone methylation. As a cell-permeable small molecule, it serves as a broad-spectrum inhibitor of a major class of histone demethylases. Histone methylation is a critical post-translational modification that influences chromatin structure and gene expression. The discovery of histone demethylases revealed that this epigenetic mark is not static but is dynamically regulated.[1][2][3] **N-Oxalylglycine** allows for the acute inhibition of specific demethylases, enabling the study of their roles in various biological processes, including transcriptional regulation, DNA repair, and cancer progression.[4][5]

Mechanism of Action

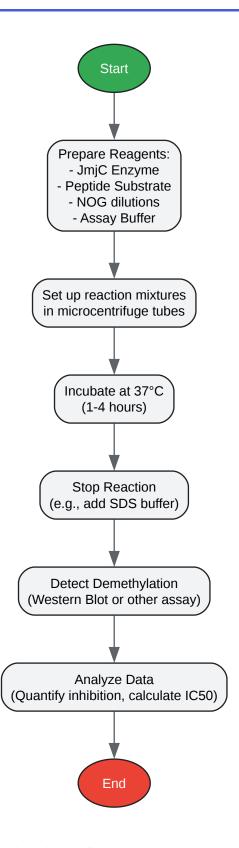
N-Oxalylglycine functions as a competitive inhibitor of 2-oxoglutarate (2-OG) dependent dioxygenases.[5][6][7] This superfamily of enzymes includes the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs), which are the primary targets when studying histone modifications.[5][8][9]

The catalytic cycle of JmjC demethylases requires Fe(II) as a cofactor and 2-oxoglutarate as a co-substrate.[2][5] NOG, being a structural analog of 2-OG, binds to the active site of the enzyme.[4][10] Its structure allows it to chelate the Fe(II) ion, but it cannot be oxidatively decarboxylated like 2-OG, thus stalling the catalytic cycle and inhibiting the demethylation of histone substrates.[10] Due to this mechanism, NOG is a powerful tool for increasing histone methylation levels in both in vitro and cellular contexts.









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- To cite this document: BenchChem. [Application Notes: Utilizing N-Oxalylglycine for Histone Demethylase Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b118758#using-n-oxalylglycine-to-study-histone-demethylation]

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